molecular formula C21H26N2O6S B2678176 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methoxybenzamide CAS No. 922120-40-9

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methoxybenzamide

カタログ番号 B2678176
CAS番号: 922120-40-9
分子量: 434.51
InChIキー: UPCLAHYWMGSIHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 3,4-dihydroisoquinoline, a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . This particular derivative has several functional groups attached, including a sulfonyl group and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,4-dihydroisoquinoline core would have a bicyclic structure with an aromatic ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo reactions such as sulfonylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the sulfonyl and benzamide groups could influence properties such as solubility and reactivity .

科学的研究の応用

  • Sigma-2 Receptor Probe Development : Xu et al. (2005) studied the binding of radiolabeled analogs of the compound to sigma-2 receptors. They developed [3H]RHM-1 as a ligand for studying sigma-2 receptors in vitro, demonstrating its utility in receptor characterization and potential in drug development (Xu et al., 2005).

  • Metabolite Analysis and Transporter-Mediated Excretion : Umehara et al. (2009) identified the human metabolites of a similar compound, YM758, which is an If channel inhibitor. They investigated the renal and hepatic excretion of these metabolites, offering insights into drug metabolism and transporter interactions (Umehara et al., 2009).

  • Assessment in Tumor Imaging : Dehdashti et al. (2013) evaluated the safety and dosimetry of 18F-ISO-1, a derivative of the compound, for imaging tumor proliferation in patients with malignant neoplasms. This study highlights the potential of such compounds in enhancing the accuracy of tumor diagnosis and treatment monitoring (Dehdashti et al., 2013).

  • Chemical Synthesis Techniques : Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed olefination by directed C-H bond activation of N-methoxybenzamides. This study provides a methodological advancement in the synthesis of related compounds, potentially increasing the efficiency of producing such pharmacologically relevant molecules (Rakshit et al., 2011).

  • Hypoglycemic Activity : Abou-Seri et al. (2019) synthesized new quinazoline-sulfonylurea conjugates, including derivatives of the compound, to evaluate their hypoglycemic effects. This research contributes to the understanding of such compounds' potential in treating diabetes (Abou-Seri et al., 2019).

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

将来の方向性

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be interesting to explore the reactivity of the sulfonyl and benzamide groups in this context .

特性

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-18-6-4-5-16(11-18)21(24)22-8-10-30(25,26)23-9-7-15-12-19(28-2)20(29-3)13-17(15)14-23/h4-6,11-13H,7-10,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCLAHYWMGSIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。